
9-(3,4-Dichlorobenzylidene)-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4-Dichlorobenzylidene)-9h-fluorene: is an organic compound with the molecular formula C20H12Cl2 This compound is characterized by the presence of a fluorene core substituted with a 3,4-dichlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,4-Dichlorobenzylidene)-9h-fluorene typically involves the condensation reaction between 9H-fluorene-9-carbaldehyde and 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(3,4-Dichlorobenzylidene)-9h-fluorene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzylidene and fluorene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 9-(3,4-Dichlorobenzylidene)-9h-fluorene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a pharmacophore in drug design.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(3,4-Dichlorobenzylidene)-9h-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
- 9-(3,4-Dichlorobenzylidene)-9h-fluorene
- 3,4-Dichlorobenzylidenehydrazide
- 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone
Comparison: While all these compounds share the 3,4-dichlorobenzylidene group, this compound is unique due to its fluorene core. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
6967-18-6 |
|---|---|
Molecular Formula |
C20H12Cl2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
9-[(3,4-dichlorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12Cl2/c21-19-10-9-13(12-20(19)22)11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H |
InChI Key |
SBCHRDLPDVXAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


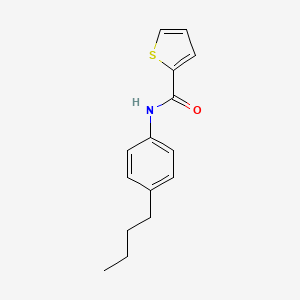
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
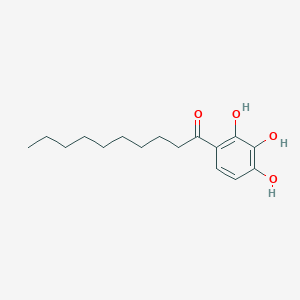
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
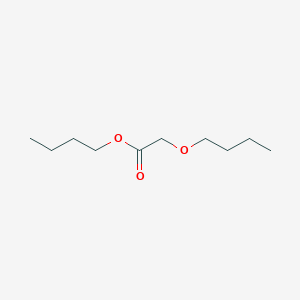
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)
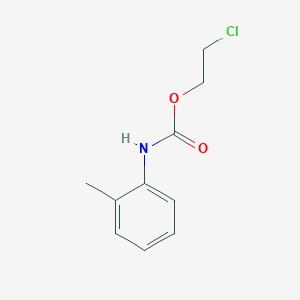
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)

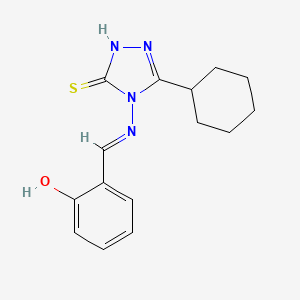


![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)
